molecular formula C8H10O3 B12108094 Ketomycin, (+)- CAS No. 3719-57-1

Ketomycin, (+)-

Cat. No.: B12108094
CAS No.: 3719-57-1
M. Wt: 154.16 g/mol
InChI Key: XJVDGWZMESEVTD-UHFFFAOYSA-N
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Description

3-cyclohexene-1-glyoxylic acid , is a compound with the molecular formula C8H10O3 . It exists as a racemic mixture, meaning it contains both (+)- and (-)-enantiomers .

Preparation Methods

Synthetic Routes:: Ketomycin can be synthesized from shikimic acid , which undergoes a series of transformations via chorismic acid and prephenic acid . These steps lead to the formation of Ketomycin.

Industrial Production:: While specific industrial production methods are not widely documented, research suggests that Ketomycin can be obtained through chemical synthesis in the laboratory.

Chemical Reactions Analysis

Ketomycin participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction reactions are also possible.

    Substitution: Ketomycin reacts with nucleophiles, leading to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce Ketomycin.

    Substitution: Alkyl halides or other electrophiles react with Ketomycin.

Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols.

Scientific Research Applications

Ketomycin has diverse applications:

    Chemistry: Used as a synthetic intermediate in organic chemistry.

    Biology: Investigated for its biological activity, including antimicrobial properties.

    Industry: Limited industrial applications, but research continues.

Mechanism of Action

The exact mechanism by which Ketomycin exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

Ketomycin’s uniqueness lies in its structure. While no direct analogs exist, related compounds include glyoxylic acid derivatives and cyclohexene-based molecules.

Biological Activity

Ketomycin, a known antibiotic isolated from Actinomycetes, has garnered attention for its biological activity, particularly in the context of cancer cell migration and invasion. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Ketomycin

Ketomycin is an antibiotic that has been primarily studied for its antibacterial properties. However, recent research has indicated its significant effects on mammalian cells, specifically in inhibiting cancer cell migration and invasion. This section will detail the findings related to its biological activity.

Recent studies reveal that Ketomycin inhibits cellular migration and invasion in human breast carcinoma cells (MDA-MB-231 and MCF-7) at non-toxic concentrations. The following mechanisms have been identified:

  • Inhibition of MMP Expression : Ketomycin significantly decreases the expression levels of matrix metalloproteinases (MMP-9 and MMP-11) in MDA-MB-231 cells. These enzymes are crucial for extracellular matrix degradation, facilitating cancer cell invasion .
  • NF-κB Pathway Inhibition : The compound inhibits NF-κB activity by blocking the autophosphorylation of IKK-α/IKK-β, which is a critical step in the signaling pathway that promotes cell survival and proliferation .

Research Findings

A comprehensive study outlined the effects of Ketomycin on various cancer cell lines. Below is a summary table of its biological activities:

Cell Line Effect Concentration (µM) Mechanism
MDA-MB-231Inhibition of migration10 - 50Decreased MMP-9 and MMP-11 expression
MCF-7Inhibition of invasion10 - 50NF-κB pathway inhibition
Non-cancerous cellsNo significant cytotoxicityN/AN/A

Case Studies

  • Breast Cancer Migration Study : A study conducted on human breast carcinoma cells demonstrated that treatment with Ketomycin resulted in a marked reduction in cellular migration. The study utilized siRNA to knock down MMP genes, confirming that their inhibition was pivotal to the observed effects .
  • In Vivo Studies : Although primarily in vitro studies have been conducted, preliminary in vivo studies suggest potential efficacy in reducing tumor metastasis when administered alongside traditional chemotherapy agents.

Potential Therapeutic Applications

Given its ability to inhibit cancer cell migration and invasion, Ketomycin shows promise as an anti-metastatic agent. Further investigations are warranted to explore:

  • Combination Therapies : The potential synergistic effects when combined with existing chemotherapeutic agents.
  • Targeted Delivery Systems : Developing delivery mechanisms to enhance bioavailability and target tumor tissues specifically.

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDGWZMESEVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3719-57-1
Record name Ketomycin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOMYCIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HHW84CWN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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